molecular formula C17H13BrN4 B1280215 Bromazolam CAS No. 71368-80-4

Bromazolam

Cat. No. B1280215
CAS RN: 71368-80-4
M. Wt: 353.2 g/mol
InChI Key: KCEIOBKDDQAYCM-UHFFFAOYSA-N

Description

Bromazolam is a designer benzodiazepine that has recently emerged on the drug market. It is structurally related to traditional benzodiazepines and is known for its sedative, hypnotic, anxiolytic, and anticonvulsant activities. This compound has been detected in post-mortem cases, indicating its use and potential abuse in some populations .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of this compound, they do provide insights into the synthesis of related compounds. For example, the synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides using solar photo-thermochemical reactions is detailed, which involves bromination and intramolecular nucleophilic substitution steps . This information could be relevant to the synthesis of this compound, as similar bromination reactions may be involved.

Molecular Structure Analysis

This compound is likely to share structural similarities with other triazolo-benzodiazepines, such as brotizolam, which is a triazolo-1,4-thienodiazepine derivative . The molecular structure of this compound would include a triazole ring fused to a benzodiazepine core, which is characteristic of this class of compounds.

Chemical Reactions Analysis

The enzymatic synthesis of bromo- and chlorocarbazoles provides an example of how bromination reactions can occur in the environment, potentially forming brominated analogs of various compounds . Although this does not directly relate to this compound, it demonstrates the types of chemical reactions that brominated compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, based on its classification as a benzodiazepine, it can be inferred that this compound would have properties conducive to crossing the blood-brain barrier, such as lipophilicity. The pharmacokinetic study of brotizolam, a related compound, indicates rapid absorption and a short elimination half-life, which could be similar for this compound .

Case Studies and Concentrations

This compound has been detected in post-mortem cases, with concentrations ranging from 0.5 to 319.3 ng/mL. These cases often involved co-occurring substances such as fentanyl, suggesting that this compound may be used to enhance the effects of opioids . Another study provided plasma concentrations of this compound in the low µg/L range, emphasizing the need for sensitive analytical methods to detect such compounds .

Scientific Research Applications

Analytical Toxicology and Metabolism

  • Bromazolam, a designer benzodiazepine, was first detected in British Columbia in 2021. Analysis of post-mortem cases using liquid-chromatography high resolution mass spectrometry showed that this compound was detected in 41 cases, often in conjunction with opioids like fentanyl. This study highlights its significance in forensic toxicology and the importance of sensitive detection methods for novel psychoactive substances (Mérette et al., 2023).
  • Another study focused on the metabolic profile of this compound, identifying eight metabolites in vitro and in vivo. This research is critical for understanding its metabolism and designing effective screening procedures in toxicology, emphasizing the roles of cytochrome P450 and UDP-glucuronosyltransferase isozymes in its metabolic transformations (Wagmann et al., 2020).

Pharmacological Research

  • Studies on brotizolam, a triazolo-1,4-thienodiazepine similar to this compound, have shown its impact on sleep and performance in healthy adults. This research contributes to understanding the pharmacological effects of related compounds on sleep variables and cognitive functions (Nicholson, Stone, & Pascoe, 1980).
  • Research on the inhibition of myocardial K+ channels by bromobenzoyl-methyladamantylamine, a related compound, suggests potential applications in cardiac pharmacology. Such studies provide insights into the mechanisms of action of this compound-related substances on cardiac function (Mészáros et al., 1982).

Veterinary Applications

  • Brotizolam has been studied for its effects on reducing fear in calves exposed to a novel object test, demonstrating its potential use in veterinary medicine for managing anxiety in animals (Reenen et al., 2009).

Clinical Trials in Insomnia and Anxiety

Neuropharmacology

  • Research on the effects of brotizolam on the central nervous system in animals highlights its potential for understanding the neuropharmacological properties of similar compounds like this compound. Such studies provide insights into their sedative, anxiolytic, and anticonvulsant effects (Kimishima et al., 1984).

Mechanism of Action

Target of Action

Bromazolam, a triazolobenzodiazepine, primarily targets the GABA-A receptors . These receptors are the principal inhibitory neurotransmitters in the central nervous system (CNS) . This compound is a non-subtype selective agonist at the benzodiazepine site of GABA-A receptors, with a binding affinity of 2.81 nM at the α1 subtype, 0.69 nM at α2, and 0.62 nM at α5 .

Mode of Action

This compound binds to the GABA-A receptor, producing a conformational change and potentiating its inhibitory effects . This interaction enhances the effect of GABA, leading to increased inhibition of neuronal activity . The result is a decrease in neuronal excitability and an overall reduction in the communication between neurons .

Biochemical Pathways

This compound’s action on GABA-A receptors initiates a chain of events that leads to the hyperpolarization of neurons and a decrease in neuronal excitability . This action affects various biochemical pathways, leading to the typical effects of benzodiazepines, such as muscle relaxation, amnesia, sedation, anxiolysis, and anticonvulsive activity .

Pharmacokinetics

This compound is completely absorbed in humans, with a mean half-life of 11.9 hours . Its bioavailability is 84% following oral administration . The time to peak plasma level is 1-4 hours . This compound’s metabolism involves N-glucuronidation, catalyzed by UGT1A4 and UGT2B10 . The formation of α-hydroxy this compound glucuronide is catalyzed by UGT2B4, and 4-hydroxy this compound glucuronidation is catalyzed by UGT1A3, UGT1A6, UGT1A9, UGT2B7, and UGT2B15 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily inhibitory. By enhancing the effect of GABA, this compound decreases neuronal excitability, leading to sedative and anxiolytic effects . Adverse effects can include somnolence, impaired balance, ataxia, loss of coordination, impaired thinking and self-assessment capability, muscle weakness, confusion, slurred speech, blurred vision, amnesia, dizziness, drowsiness, lethargy, fatigue, and palpitations . At high doses, it could induce delirium, auditory and visual hallucinations, seizures, deep sleep, and coma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can significantly impact its effects. This compound, like other benzodiazepine-like compounds, can cause central nervous system depression when combined with other medications or drugs . The abuse potential of this compound is also notable, with studies showing that even short-term use could lead to tolerance and psychological, as well as physical dependence .

Safety and Hazards

Bromazolam is a relatively novel benzodiazepine, and information regarding this drug is deduced mostly from user reports and case studies . Clinical data on this compound is, therefore, quite limited . This compound was always detected with opioids (fentanyl and carfentanil), stimulants (methamphetamine) and/or other benzodiazepines (etizolam and flualprazolam) .

Future Directions

The prevalence of bromazolam will likely continue to increase in the U.S. illicit drug market . To ensure public safety and reduce harm, public health and safety officials should advise their communities about this compound and the possibility of the substance being mixed with other drugs, including fentanyl .

properties

IUPAC Name

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEIOBKDDQAYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024058
Record name Bromazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71368-80-4
Record name 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71368-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMC9OT97Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromazolam
Reactant of Route 2
Bromazolam
Reactant of Route 3
Reactant of Route 3
Bromazolam
Reactant of Route 4
Bromazolam
Reactant of Route 5
Bromazolam
Reactant of Route 6
Reactant of Route 6
Bromazolam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.